4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide
Description
4-(4-Chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide is a thiazole-containing compound characterized by a butanamide backbone substituted with a 4-chlorophenoxy group at the 4-position and a 1,3-thiazol-2-ylamine moiety at the terminal amide. Thiazoles are heterocyclic aromatic systems with a sulfur and nitrogen atom, which are pivotal in medicinal chemistry due to their bioisosteric properties and diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects .
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-10-3-5-11(6-4-10)18-8-1-2-12(17)16-13-15-7-9-19-13/h3-7,9H,1-2,8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCHYAAOCSMDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)NC2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide typically involves the following steps:
Formation of 4-chlorophenoxybutanoic acid: This can be achieved by reacting 4-chlorophenol with butanoic acid under acidic conditions.
Thiazole ring formation: The 1,3-thiazole ring can be synthesized by reacting appropriate thioamide and α-haloketone precursors.
Amide bond formation: The final step involves coupling the 4-chlorophenoxybutanoic acid with the thiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents on the phenoxy ring, thiazole moiety, or amide chain, leading to differences in molecular weight, lipophilicity (logP), and hydrogen-bonding capacity. Below is a comparative analysis based on the evidence:
*Estimated using analogous compounds.
Key Observations:
Lipophilicity and Bioavailability :
- The target compound’s XLogP3 (~3.8) is lower than its dimethyl-substituted analog (XLogP3 = 4.6) , suggesting reduced lipid solubility compared to bulkier derivatives. However, this value is higher than COX-inhibitory thiazoles (6a/b, XLogP3 ~0.9–1.2), which may limit blood-brain barrier penetration but enhance peripheral target engagement .
Thiazole vs. Thiadiazole: Replacement of thiazole with thiadiazole (as in ) introduces an additional nitrogen atom, which may enhance hydrogen-bonding interactions with enzymes like cyclooxygenase or kinases .
Biological Activity Trends: Thiazole derivatives with electron-withdrawing groups (e.g., 4-Cl) often exhibit stronger enzyme inhibition due to enhanced electrophilicity. For example, compound 6a’s acetamide group and 4-hydroxy-3-methoxyphenyl substituent contribute to its dual COX-1/COX-2 inhibition, whereas 6b’s 2-amino-thiazole moiety favors COX-2 selectivity .
Research Implications and Gaps
- Pharmacological Data : Direct studies on the target compound’s activity are absent in the evidence. Prioritizing assays for COX/LOX inhibition (cf. ), antimicrobial activity (cf. ), or kinase inhibition (cf. ) is recommended.
- Structural Optimization : Introducing sulfonamide groups (as in ) or fluorinated substituents (cf. ) could enhance target affinity and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
